![molecular formula C13H10F3N3O3 B1417510 Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 77195-47-2](/img/structure/B1417510.png)

Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Übersicht

Beschreibung

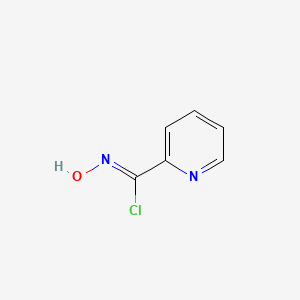

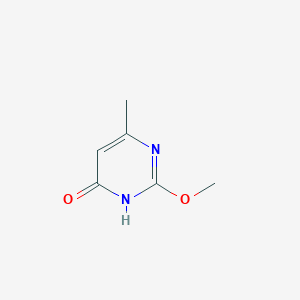

The compound “Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a hydroxy group, a phenyl ring, and an ethyl carboxylate group. The phenyl ring is further substituted with a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazine ring, which is a heterocyclic ring containing alternating carbon and nitrogen atoms. The hydroxy, carboxylate, phenyl, and trifluoromethyl groups would all be attached to different carbon atoms on this ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the hydroxy and carboxylate groups could make the compound reactive towards bases and acids, respectively. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar hydroxy and carboxylate groups could increase its solubility in polar solvents. The trifluoromethyl group could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It can enhance the biological activity and metabolic stability of potential drug candidates. This compound could be used in the development of new drugs, particularly those targeting diseases where modulation of protein interactions or enzyme inhibition is crucial .

Agrochemical Research

In agrochemistry, such compounds are valuable for creating pesticides and herbicides with increased potency and selectivity. The presence of the trifluoromethyl group can lead to compounds that are more resistant to degradation in the environment, thus providing longer-lasting protection for crops .

Material Science

The unique electronic properties of the trifluoromethyl group can be exploited in material science. This compound could be used to synthesize novel materials with specific optical or electronic characteristics, potentially useful in the development of organic semiconductors or photovoltaic cells .

Catalysis

Catalysts containing trifluoromethyl groups can exhibit enhanced reactivity and selectivity. This compound might be used to design new catalysts for chemical reactions that are important in industrial processes, such as the synthesis of complex organic molecules .

Biological Studies

Compounds like Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate can be used as probes in biological systems to study protein interactions, enzyme activities, or cellular processes. They can help in understanding the underlying mechanisms of diseases at a molecular level .

Diagnostic Imaging

The compound’s chemical structure could be modified to create contrast agents for medical imaging techniques such as MRI or PET scans. The trifluoromethyl group could improve the agent’s properties, such as its half-life in the body or its ability to target specific tissues .

Environmental Chemistry

Research into the environmental fate of trifluoromethyl-containing compounds is essential. This compound could be studied to understand its breakdown products and their impact on ecosystems, contributing to safer chemical design practices .

Synthetic Organic Chemistry

This compound can serve as a building block in synthetic organic chemistry, enabling the creation of a wide array of structurally diverse molecules. Its reactivity can be harnessed to develop new synthetic routes for complex organic molecules .

Safety and Hazards

Zukünftige Richtungen

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the wide range of activities exhibited by other triazine-containing compounds, this compound could have potential applications in various fields, including medicine and agriculture .

Wirkmechanismus

Target of Action

The compound contains a trifluoromethyl group , which is often found in pharmaceuticals and agrochemicals due to its ability to modify the properties of organic molecules. It also contains an indole nucleus , which is known to bind with high affinity to multiple receptors.

Mode of Action

The mode of action would depend on the specific targets of the compound. For instance, if the compound targets enzymes, it might inhibit or enhance their activity. If it targets receptors, it could act as an agonist or antagonist. The trifluoromethyl group can participate in radical reactions , which might influence the compound’s interactions with its targets.

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Result of Action

The results of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound has antiviral activity, it might prevent viral replication within host cells .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the trifluoromethyl group is known to enhance the stability of pharmaceuticals .

Eigenschaften

IUPAC Name |

ethyl 5-oxo-3-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O3/c1-2-22-12(21)9-11(20)17-10(19-18-9)7-4-3-5-8(6-7)13(14,15)16/h3-6H,2H2,1H3,(H,17,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGOJTPZTDJCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(NC1=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363162 | |

| Record name | AG-H-08496 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77195-47-2 | |

| Record name | AG-H-08496 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)

![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)

![Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B1417442.png)

![2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B1417446.png)